molecular formula C9H18N2O3 B1488183 2-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one CAS No. 1690833-33-0

2-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one

Cat. No. B1488183
CAS RN: 1690833-33-0
M. Wt: 202.25 g/mol
InChI Key: QPGCDSXMFQYOGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The InChI code for a similar compound, 2-methyl-1-oxo-1-(1-pyrrolidinyl)-2-propanamine, is 1S/C8H16N2O/c1-8(2,9)7(11)10-5-3-4-6-10/h3-6,9H2,1-2H3 . This provides some insight into the molecular structure of the compound.

Scientific Research Applications

Forensic Toxicology

In forensic toxicology, 2-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one is significant for the identification and characterization of new psychoactive substances (NPS). The compound’s structure can be determined using techniques like nuclear magnetic resonance (NMR), infrared and Raman spectroscopies, and X-ray crystallography . This is crucial for law enforcement and forensic scientists in identifying unknown substances found during seizures.

Designer Drug Market Analysis

The compound is also relevant in the study of the designer drug market. By understanding its structure and effects, researchers can track the evolution of the drug market and predict trends. This knowledge aids in the development of legal frameworks and educational programs to combat the misuse of such substances .

Spectroscopic Studies

Spectroscopic methods are used to analyze the compound’s structure and properties. This includes studying its behavior under different conditions and how it interacts with other substances. Such studies can provide insights into the compound’s stability, reactivity, and potential uses in various chemical reactions .

Crystallography Research

2-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one: can be used in crystallography to determine the crystal structures of related compounds. X-ray crystallography, in particular, is a powerful tool for identifying new drugs and their enantiomeric forms, which is essential for drug development and quality control .

properties

IUPAC Name

2-amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-6(10)9(12)11-4-7(13-2)8(5-11)14-3/h6-8H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGCDSXMFQYOGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C(C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3,4-dimethoxypyrrolidin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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